17-(Cyclopropylamino)androst-5-en-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
120973-21-9 |
|---|---|
Molecular Formula |
C22H35NO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-(cyclopropylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H35NO/c1-21-11-9-16(24)13-14(21)3-6-17-18-7-8-20(23-15-4-5-15)22(18,2)12-10-19(17)21/h3,15-20,23-24H,4-13H2,1-2H3/t16?,17-,18-,19-,20?,21-,22-/m0/s1 |
InChI Key |
SIHFFPMAENZEHO-YCJMKONYSA-N |
SMILES |
CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2NC4CC4)CC=C5[C@@]3(CCC(C5)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |
Synonyms |
17-(cyclopropylamino)androst-5-en-3-ol MDL 27,302 MDL 27302 MDL-27302 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Architecture of 17 Cyclopropylamino Androst 5 En 3 Ol
Historical Perspectives on 17-Substituted Androstane (B1237026) Synthesis
The introduction of substituents at the C-17 position of the androstane nucleus has been a long-standing objective in steroid chemistry. Historically, the 17-keto group of readily available steroids like dehydroepiandrosterone (B1670201) (DHEA) has served as a versatile synthetic handle. Early methods for the synthesis of 17-amino steroids often involved multi-step sequences. A common historical approach to C-17 amination involved the oximation of the 17-ketone followed by reduction. However, these methods often suffered from low yields and the formation of isomeric mixtures.
Over the decades, synthetic strategies have evolved to become more efficient and stereoselective. The development of reductive amination protocols provided a more direct route to 17-amino steroids. These reactions typically involve the condensation of a 17-keto steroid with a primary amine to form an intermediate imine or enamine, which is then reduced in situ. The choice of reducing agent and reaction conditions is crucial for achieving high yields and the desired stereoselectivity. For instance, the use of sodium triacetoxyborohydride has been shown to be effective in the reductive amination of 17-keto steroids nih.gov. Earlier methods often employed harsher reducing agents which could lead to undesired side reactions, such as the reduction of other functional groups within the steroid nucleus nih.gov.
Convergent Synthetic Pathways for the Cyclopropylamino Moiety at C-17
The synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol is efficiently achieved through a convergent approach, specifically via reductive amination. This strategy involves the reaction between a 17-keto steroid precursor and cyclopropylamine, followed by the reduction of the resulting intermediate. A primary and readily available starting material for this synthesis is Dehydroepiandrosterone (DHEA), which possesses the required androst-5-en-3-ol backbone and a ketone at the C-17 position.
The key steps in this synthetic pathway are:
Formation of the Imine or Enamine Intermediate: Dehydroepiandrosterone is reacted with cyclopropylamine. This condensation reaction, often carried out in a suitable solvent, leads to the formation of a steroidal imine or enamine at the C-17 position google.comnih.gov. The equilibrium of this reaction can be driven towards the product by removal of water.
Hydride Reduction: The intermediate imine or enamine is then reduced using a hydride reducing agent to yield the final 17β-(cyclopropylamino)androst-5-en-3β-ol google.com. The choice of reducing agent is critical for the stereochemical outcome of the reaction, with a preference for the formation of the 17β-isomer.
This two-step, one-pot procedure represents an efficient and convergent synthesis, as the complex cyclopropylamino-substituted steroid is assembled from two less complex starting materials in a straightforward manner.
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1 | Dehydroepiandrosterone, Cyclopropylamine | 17-(Cyclopropylimino)androst-5-en-3-ol | Formation of a C=N bond at C-17 |
| 2 | 17-(Cyclopropylimino)androst-5-en-3-ol, Hydride reducing agent | 17β-(Cyclopropylamino)androst-5-en-3β-ol | Reduction of the imine to a secondary amine |
Stereochemical Considerations in the Synthesis of Androst-5-en-3-ol Derivatives
The biological activity of steroids is often highly dependent on their stereochemistry. In the synthesis of this compound, controlling the stereochemistry at both C-3 and C-17 is paramount. The starting material, DHEA, naturally possesses the desired 3β-hydroxyl and 5-ene configuration. The critical stereochemical challenge in the synthesis lies in the reduction of the C-17 imine intermediate.
The approach of the hydride reducing agent to the C-17 imine can occur from either the α-face (bottom face) or the β-face (top face) of the steroid. Steric hindrance from the C-18 angular methyl group generally directs the hydride to attack from the less hindered α-face. This results in the preferential formation of the 17β-amino group, which is the desired stereoisomer for many biological applications. The use of specific reducing agents can further enhance this stereoselectivity. For example, sodium triacetoxyborohydride is known to provide good stereocontrol in the reductive amination of steroidal ketones nih.gov.
The stereochemistry of the final product is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), where the coupling constants and chemical shifts of the protons at C-17 and C-18 can elucidate the orientation of the substituent.
| Chiral Center | Desired Configuration | Rationale |
| C-3 | β | Inherited from the natural steroid precursor, Dehydroepiandrosterone. |
| C-17 | β | Preferentially formed due to steric hindrance from the C-18 methyl group directing hydride attack to the α-face of the intermediate imine. |
Analog Generation and Structural Diversification for Biological Evaluation
To explore the structure-activity relationships (SAR) and optimize the biological profile of this compound, the generation of structural analogs is a crucial step. Modifications can be made to various parts of the steroid molecule, including the C-3 hydroxyl group, the androstane core, and the C-17 substituent.
Modification of the C-17 Amino Group: The nature of the amino substituent at C-17 can be varied to probe its influence on biological activity. This can be achieved by employing different primary amines in the reductive amination step. For example, replacing cyclopropylamine with other small cycloalkylamines (e.g., cyclobutylamine) or short-chain alkylamines (e.g., isopropylamine) can provide insights into the steric and electronic requirements of the binding site nih.gov.
Rationale for Analog Generation: The primary goal of generating analogs is to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. For instance, 17β-(cyclopropylamino)androst-5-en-3β-ol was designed as a mechanism-based inhibitor of cytochrome P450(17α) nih.gov. By synthesizing and testing a series of analogs, researchers can identify the key structural features responsible for this inhibition and potentially develop more effective and specific therapeutic agents.
| Modification Site | Example Modification | Rationale for Modification |
| C-17 Amino Group | Replacement of cyclopropyl (B3062369) with isopropyl or cyclobutyl | To investigate the impact of the size and conformation of the N-substituent on biological activity. |
| C-3 Hydroxyl Group | Esterification or oxidation | To alter the polarity and potential for hydrogen bonding, which can affect solubility and cell permeability. |
| C-5 Double Bond | Reduction to 5α-androstane | To change the overall shape and rigidity of the steroid nucleus, potentially influencing receptor binding. |
Mechanistic Elucidation of Enzyme Inhibition by 17 Cyclopropylamino Androst 5 En 3 Ol
Primary Target Enzyme: Cytochrome P450 17α-Hydroxylase/C17,20-Lyase (CYP17A1)
The principal molecular target of 17-(Cyclopropylamino)androst-5-en-3-ol is Cytochrome P450 17α-Hydroxylase/C17,20-Lyase, commonly known as CYP17A1. This enzyme plays a crucial role in the biosynthesis of androgens and glucocorticoids by catalyzing two distinct reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent cleavage of the C17-20 bond (lyase reaction). Research has demonstrated that this compound acts as a mechanism-based inhibitor of this enzyme. nih.gov
Characterization of Time-Dependent Enzyme Inactivation Kinetics
The inhibition of CYP17A1 by this compound is not instantaneous but occurs in a time-dependent manner, a characteristic feature of mechanism-based or "suicide" inhibitors. nih.gov This process involves the enzyme catalytically converting the inhibitor into a reactive species that then inactivates the enzyme.
| Inactivation Parameter | Value | Enzyme Source |
| Kiapp | 90 nM | Cynomolgous Monkey Testis |
This table displays the apparent inactivation constant (Kiapp) for this compound against CYP17A1.
The inactivation of CYP17A1 by this compound is a process that requires the presence of a specific cofactor. nih.gov Research confirms that the time-dependent inactivation is dependent on Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.gov This cofactor is essential for the catalytic activity of cytochrome P450 enzymes, as it provides the reducing equivalents necessary for the activation of molecular oxygen and the subsequent metabolism of substrates, including the inhibitor itself.
To determine the nature of the enzyme inactivation, dialysis studies were conducted. These experiments are designed to distinguish between reversible and irreversible inhibition. Following incubation of the enzyme with this compound, the mixture was subjected to dialysis to remove any unbound inhibitor. The results demonstrated that the inactivation of human testicular CYP17A1 is irreversible, as the enzyme's activity could not be restored through this process. nih.gov This finding supports the mechanism whereby the inhibitor is converted to a reactive intermediate that forms a stable, likely covalent, bond with the enzyme. nih.gov
Substrate Specificity and Selectivity of CYP17A1 Inhibition
Further investigations into the inhibitory profile of this compound have revealed its specificity for CYP17A1 over other steroidogenic enzymes. It was shown to not inhibit steroid 21-hydroxylase or the cholesterol side-chain cleavage enzyme (P450scc), highlighting its selectivity. nih.gov
CYP17A1 possesses two distinct catalytic functions that are critical for steroidogenesis. Studies on human testis microsomes have confirmed that this compound inhibits both the 17α-hydroxylase and the C17,20-lyase activities of the enzyme. nih.gov While the seminal research confirms the inhibition of both functions, specific quantitative data detailing the differential potency against each activity (e.g., separate IC₅₀ or Kᵢ values) are not available in the primary abstract.
| CYP17A1 Catalytic Function | Inhibition by this compound |
| 17α-Hydroxylase | Yes |
| 17,20-Lyase | Yes |
This table summarizes the inhibitory effect of this compound on the dual functions of the CYP17A1 enzyme.
Evaluation against Other Steroidogenic Cytochrome P450 Enzymes (e.g., Steroid 21-Hydroxylase, Cholesterol Side Chain Cleavage Enzyme)
The enzymatic specificity of 17β-(cyclopropylamino)androst-5-en-3β-ol, also known as MDL 27,302, has been a key aspect of its characterization as a targeted enzyme inhibitor. Research demonstrates a high degree of selectivity for its primary target, cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). nih.gov Investigations into its effects on other critical enzymes in the steroidogenesis pathway revealed a lack of inhibitory activity. nih.gov
Specifically, MDL 27,302 was tested against steroid 21-hydroxylase (CYP21A2) and the cholesterol side-chain cleavage enzyme (P450scc, CYP11A1). nih.gov Steroid 21-hydroxylase is essential for the synthesis of glucocorticoids and mineralocorticoids, while the cholesterol side-chain cleavage enzyme catalyzes the initial, rate-limiting step in the production of all steroid hormones. nih.gov The failure of 17β-(cyclopropylamino)androst-5-en-3β-ol to inhibit either of these enzymes underscores its specificity for CYP17A1. nih.gov This selectivity is a crucial feature, as it minimizes the disruption of other essential steroidogenic pathways.
Comparative Analysis with Isopropylamino- and Cyclobutylamino-Analogs
To understand the structure-activity relationship and the importance of the cyclopropyl (B3062369) moiety, comparative studies were conducted with structurally similar analogs. Specifically, the isopropylamino- and cyclobutylamino-analogs of the parent androstene compound were synthesized and evaluated for their inhibitory effects on CYP17A1. nih.gov
The results of this comparative analysis were definitive: neither the isopropylamino- nor the cyclobutylamino-analog demonstrated inhibitory activity against the enzyme. nih.gov This finding highlights that the presence of the cyclopropyl group at the 17-position is an absolute requirement for the compound's inhibitory action. The substitution of the three-membered cyclopropyl ring with either a larger cyclobutyl ring or a non-cyclic isopropyl group completely abrogates the inhibitory effect. nih.gov This specificity suggests that the unique chemical properties and steric configuration of the cyclopropyl group are integral to the mechanism of enzyme inactivation. nih.gov
| Compound | 17-Substituent Group | Inhibitory Activity | Source |
|---|---|---|---|
| 17β-(Cyclopropylamino)androst-5-en-3β-ol | Cyclopropylamino | Active | nih.gov |
| 17β-(Isopropylamino)androst-5-en-3β-ol | Isopropylamino | Not Inhibitory | nih.gov |
| 17β-(Cyclobutylamino)androst-5-en-3β-ol | Cyclobutylamino | Not Inhibitory | nih.gov |
Molecular Mechanisms of Enzyme-Inhibitor Interaction
While detailed molecular docking and X-ray crystallography studies specifically for this compound are not extensively described in the available literature, its binding can be inferred from the general mechanism of steroidal inhibitors of CYP17A1. These inhibitors typically feature a steroid scaffold that directs the molecule into the hydrophobic active site of the enzyme. The binding orientation is critical for positioning the inhibitory functional group, in this case, the cyclopropylamino moiety, in proximity to the enzyme's heme iron center, which is the site of catalytic activity. The interaction is thought to be stabilized by hydrophobic interactions between the steroid backbone and nonpolar amino acid residues lining the active site cavity.
The inactivation of cytochrome P450 enzymes by this compound is a mechanism-based process, often referred to as suicide inhibition. nih.gov This process is irreversible and dependent on the presence of the cofactor NADPH, which is required for the catalytic activity of the P450 enzyme. nih.gov
The central role of the cyclopropylamino group is to act as a latent reactive species that is unmasked by the enzyme's own catalytic action. nih.govacs.orgacs.org The proposed mechanism involves the following steps:
Initial Oxidation: The P450 enzyme, in its activated state, performs a one-electron oxidation of the nitrogen atom of the cyclopropylamino group. acs.orgnih.gov
Ring Opening: This oxidation generates a highly unstable aminium radical cation intermediate. The inherent strain of the three-membered cyclopropane (B1198618) ring facilitates its rapid fragmentation or opening. nih.govresearchgate.net
Covalent Adduct Formation: The ring-opening process produces a highly reactive radical species that is positioned within the enzyme's active site. This reactive intermediate then rapidly forms a covalent bond with a component of the enzyme, which could be the heme prosthetic group or a nearby amino acid residue. nih.gov
This covalent modification of the enzyme leads to its permanent and irreversible inactivation. nih.gov The fact that the inactivation process is not affected by the presence of nucleophiles like dithiothreitol (B142953) (DTT) suggests that the reactive intermediate is retained within the active site and reacts before it can diffuse away. nih.gov
Secondary Target Enzyme: Steroid 5α-Reductase
Investigation of Inhibitory Potential against 5α-Reductase Isoforms
While the primary target of this compound is CYP17A1, the structural similarity of steroidal compounds allows for potential interactions with other enzymes involved in steroid metabolism. Steroid 5α-reductase, which exists in multiple isoforms (SRD5A1, SRD5A2, and SRD5A3), is a key enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). webmd.com
Direct experimental studies evaluating the inhibitory activity of this compound against 5α-reductase isoforms are not prominently featured in the peer-reviewed literature. However, patent literature describes the development of structurally related compounds designed to inhibit both CYP17A1 and 5α-reductase. google.com Specifically, a patent for 4-aza-17β-(cyclopropylamino) steroids claims their utility as active inhibitors of both testosterone 5α-reductase and C17-20 lyase. google.com Although this compound is not itself a 4-aza steroid, the findings for these related structures suggest that the 17-cyclopropylamino-androstane scaffold may have the potential for dual-target inhibition. This indicates that 5α-reductase could be a potential secondary target for this class of compounds, though further direct investigation of this compound is required to confirm any activity against its isoforms.
Implications for Androgen Metabolism Regulation
The targeted inhibition of cytochrome P450 17A1 (CYP17A1) by this compound carries significant implications for the regulation of androgen metabolism. CYP17A1 is a pivotal enzyme in the steroidogenic pathway, responsible for the conversion of pregnanes into the precursors of androgens and, subsequently, estrogens. wikipedia.org By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, this compound effectively blocks the synthesis of androgens from cholesterol and progestins. nih.govwikipedia.org
The 17α-hydroxylase activity of CYP17A1 is responsible for the conversion of pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. The subsequent 17,20-lyase activity converts these intermediates into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are the primary precursors for the synthesis of testosterone and dihydrotestosterone (DHT). nih.govmdpi.com
By inhibiting both of these enzymatic steps, this compound can significantly reduce the production of all androgens. nih.gov This dual inhibition is a key aspect of its regulatory effect on androgen metabolism. The reduction in androgen precursors would consequently lead to decreased levels of potent androgens like testosterone and DHT, which are crucial for the development and maintenance of male secondary sexual characteristics and have various other physiological roles. wikipedia.org
The specific and potent nature of this inhibition suggests that this compound can serve as a powerful tool for modulating androgen-dependent physiological and pathological processes. The regulation of androgen synthesis is a critical area of research, and compounds that can selectively inhibit key enzymes like CYP17A1 are of significant scientific interest. nih.gov
Research Findings on the Inhibition of Cytochrome P450 17A1 by this compound
| Parameter | Value | Enzyme Source | Details of Inhibition | Reference |
| Apparent Inhibition Constant (Kiapp) | 90 nM | Cynomolgous Monkey Testis Microsomes | Time-dependent inactivation of CYP17A1 | nih.gov |
| Enzyme Activities Inhibited | 17α-hydroxylase and 17,20-lyase | Human Testis Microsomes | Both catalytic functions of CYP17A1 are inhibited. | nih.gov |
| Mechanism of Inhibition | Mechanism-based, Irreversible | Not specified | Inhibition requires the cofactor NADPH and is not reversed by dialysis. | nih.gov |
| Specificity | Selective for CYP17A1 | Not specified | No inhibition of steroid 21-hydroxylase or cholesterol side-chain cleavage enzyme (P450scc). Isopropylamino and cyclobutylamino analogs were not inhibitory. | nih.gov |
Preclinical Biological Activities and Pharmacological Relevance
Modulation of Steroidogenesis and Hormone Homeostasis
17-(Cyclopropylamino)androst-5-en-3-ol, also known as MDL 27,302, is a designed, mechanism-based inhibitor of a critical enzyme in androgen biosynthesis. nih.gov Its primary action is the targeted disruption of steroid production, a process fundamental to the progression of various hormone-sensitive conditions.
Impact on Testicular Androgen Biosynthesis Pathways
The synthesis of androgens, such as testosterone (B1683101), predominantly occurs in the testes and is a multi-step enzymatic process. A key enzyme in this pathway is Cytochrome P450 17α-hydroxylase/17,20-lyase (P450c17), which catalyzes two essential conversions. Research has demonstrated that this compound acts as a potent and selective inhibitor of this enzyme. nih.gov
In studies utilizing human testicular microsomes, the compound was shown to irreversibly inactivate P450c17 in a time-dependent manner. nih.gov This inactivation is dependent on the presence of the cofactor NADPH and affects both the 17α-hydroxylase and the C17-20 lyase activities of the enzyme. nih.gov The specificity of this inhibition is highlighted by the fact that analogous compounds with isopropylamino or cyclobutylamino groups at the 17-position did not show inhibitory effects. nih.gov Furthermore, the compound did not inhibit other key steroidogenic enzymes like steroid 21-hydroxylase or the cholesterol side-chain cleavage enzyme, underscoring its selectivity for P450c17. nih.gov
| Enzyme Activity | Effect of this compound | Selectivity |
| P450c17 (17α-hydroxylase) | Inhibition nih.gov | High |
| P450c17 (C17-20 lyase) | Inhibition nih.gov | High |
| Steroid 21-hydroxylase | No Inhibition nih.gov | N/A |
| Cholesterol side-chain cleavage | No Inhibition nih.gov | N/A |
Effects on Prostatic Androgen Production and Metabolism
While the testes are the primary source of androgens, prostate cancer cells can also synthesize androgens, contributing to the growth of tumors. The inhibition of P450c17 is therefore a key strategy in reducing androgen levels within the prostate itself. By targeting this enzyme, this compound has the potential to disrupt local androgen synthesis in prostatic tissue, thereby depriving cancer cells of the hormones they need to proliferate. The development of inhibitors for P450c17 is a recognized approach for improving the treatment of prostate cancer. nih.gov
Regulation of Circulating Androgen Levels in Preclinical Models
The potent inhibition of testicular androgen biosynthesis by this compound is expected to lead to a reduction in circulating androgen levels in preclinical models. While specific in vivo data on the regulation of circulating androgen levels by this particular compound is not detailed in the provided search results, the established mechanism of action—irreversible inhibition of P450c17—strongly supports its potential to lower systemic testosterone concentrations. nih.gov The reduction of circulating androgens is a cornerstone of androgen deprivation therapy for hormone-sensitive cancers.
Therapeutic Potential in Hormone-Dependent Neoplasias
The ability of this compound to modulate androgen biosynthesis gives it significant therapeutic potential in the context of hormone-dependent cancers, particularly prostate cancer.
In Vitro Studies in Androgen-Sensitive Cancer Cell Lines (e.g., LNCaP)
Research has been conducted on compounds with a similar mechanism of action in androgen-sensitive prostate cancer cell lines, such as LNCaP. For instance, a class of Δ⁵-non-competitive inhibitors of P450c17, which share the androst-5-en-3-ol steroid nucleus, have been shown to decrease the proliferation of LNCaP cells by 35-40% in steroid-free media. nih.gov These compounds also effectively blocked the growth-stimulating effects of androgens in these cells. nih.gov
Furthermore, these related Δ⁵-inhibitors demonstrated anti-androgenic properties by displacing the synthetic androgen R1881 from the androgen receptor in LNCaP cells. nih.gov This suggests a dual action of not only inhibiting androgen production but also blocking the action of remaining androgens at the receptor level. Given its potent inhibition of P450c17, it is plausible that this compound could exert similar anti-proliferative and anti-androgenic effects in LNCaP cells.
| Cell Line | Compound Class | Observed Effects |
| LNCaP | Δ⁵-non-competitive P450c17 inhibitors | Decreased proliferation (35-40%) in steroid-free media nih.gov |
| LNCaP | Δ⁵-non-competitive P450c17 inhibitors | Blocked androgen-stimulated growth nih.gov |
| LNCaP | Δ⁵-non-competitive P450c17 inhibitors | Displaced synthetic androgen from the androgen receptor nih.gov |
Strategies for Dual-Targeting of Androgen Biosynthetic Enzymes
The development of agents that can inhibit multiple steps in the androgen synthesis pathway is a promising strategy for the treatment of hormone-dependent cancers. The specific action of this compound on both the 17α-hydroxylase and C17-20 lyase activities of P450c17 exemplifies a dual-targeting approach within a single enzyme. nih.gov This comprehensive inhibition ensures a more complete shutdown of androgen production at a critical juncture.
The pursuit of new inhibitors of key regulatory enzymes in androgen synthesis, such as P450c17, remains a focused effort in the development of improved treatments for prostate cancer. nih.gov The unique mechanism of this compound, characterized by its potent, selective, and irreversible inhibition, positions it as a valuable pharmacological tool and a potential lead compound for the development of next-generation therapies for hormone-dependent neoplasias.
Exploration of Other Potential Biological Activities
While the primary focus of research on this compound has been on its role as an inhibitor of steroidogenesis, preliminary investigations and the pharmacological activities of structurally similar compounds suggest a broader range of potential biological effects. This section explores the nascent research into its neuroendocrine modulatory effects, potential anti-inflammatory properties, and mechanistic insights gleaned from related steroids.
Research into Neuroendocrine Modulatory Effects
Direct and extensive research into the specific neuroendocrine modulatory effects of this compound is limited. However, its potent and selective mechanism-based inhibition of cytochrome P450(17α) (steroid 17α-hydroxylase/C17-20 lyase) provides a strong basis for inferring significant neuroendocrine consequences. nih.gov This enzyme is a critical juncture in the biosynthesis of androgens and estrogens from progestins. By inhibiting P450(17α), this compound can profoundly alter the balance of steroid hormones, which are key regulators of the neuroendocrine system.
The hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-gonadal (HPG) axis are intricately regulated by feedback mechanisms involving steroid hormones. Androgens, for instance, are known to modulate the HPA axis and behavioral responses to stress. nih.gov A reduction in androgen synthesis due to P450(17α) inhibition could therefore lead to significant alterations in stress response, mood, and behavior. Furthermore, androgens and their metabolites have been shown to influence neuroendocrine differentiation in certain cancers, highlighting the complex interplay between steroid hormones and neuronal cell fate. frontiersin.org
While direct studies on this compound are lacking, the effects of other androstane (B1237026) derivatives on the central nervous system are well-documented. For example, metabolites of testosterone have been shown to produce anxiolytic and anti-depressant effects. nih.gov The modulation of steroid hormone levels by this compound could thus have uninvestigated but potentially significant impacts on neurological function and behavior.
Investigations into Anti-Inflammatory Properties
There is currently a scarcity of direct research specifically investigating the anti-inflammatory properties of this compound. However, the broader class of androstene derivatives has been the subject of considerable interest for their anti-inflammatory and immunomodulatory activities. imedpub.comnih.govsci-hub.sethieme-connect.comnih.govnih.gov These studies provide a rationale for exploring similar properties in this compound.
For instance, androst-5-ene-3β,7β,17β-triol (βAET), a metabolite of DHEA, has demonstrated significant anti-inflammatory and immune-regulating properties. nih.gov Synthetic analogues of βAET have also been developed and investigated for their potential to treat inflammatory diseases. nih.gov Research has indicated that certain androstene steroids can suppress the production and release of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes. imedpub.com
A structure-activity relationship study of various androstene steroids revealed that modifications at the C-3 and C-17 positions significantly influence their local anti-inflammatory activity. nih.govthieme-connect.com The presence of a 17-ketonic group was found to be more active than oxime analogues in reducing inflammation. nih.govthieme-connect.com While this compound possesses a cyclopropylamino group at the C-17 position, its potential anti-inflammatory effects remain to be elucidated.
Table 1: Anti-Inflammatory Activity of Selected Androstene Derivatives
| Compound | Structure | Reported Anti-Inflammatory Activity |
| Androst-5-ene-3β,7β,17β-triol (βAET) | Androstene with hydroxyl groups at C3, C7, and C17 | Attenuates acute inflammation in vitro and in vivo. nih.gov |
| 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) | Synthetic analogue of βAET | Orally bioavailable with anti-inflammatory activity. nih.gov |
| 3β-acetoxy-17β-hydroxy-androst-5-ene | Androstene with acetoxy at C3 and hydroxyl at C17 | Reported to have anti-inflammatory activity. nih.govthieme-connect.com |
Given the established anti-inflammatory potential within the androstene steroid family, further investigation into whether this compound shares these properties is warranted.
Mechanistic Insights from Related Cyclopropylamine-Containing Steroids in Other Pathways (e.g., CYP24A1 inhibition for vitamin D metabolism)
The cyclopropylamine moiety is a key structural feature that can confer unique inhibitory properties to steroid molecules. While this compound is a known inhibitor of P450(17α), other cyclopropylamine-containing steroids have been investigated for their inhibitory effects on different cytochrome P450 enzymes, notably CYP24A1, which is involved in vitamin D metabolism.
CYP24A1 is the primary enzyme responsible for the catabolism of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). Inhibition of CYP24A1 can therefore increase the local concentration and prolong the half-life of active vitamin D, making it a therapeutic target for conditions such as chronic kidney disease and certain cancers.
Research on synthetic vitamin D analogues has shown that the incorporation of a cyclopropylamine group can lead to potent and selective inhibition of CYP24A1. These compounds act as "vitamin D signal amplifiers" by preventing the breakdown of endogenous 1,25(OH)2D3. This mechanism of action highlights the potential for cyclopropylamine-containing steroids to function as specific enzyme inhibitors in various metabolic pathways.
While there is no direct evidence to suggest that this compound inhibits CYP24A1, the precedent set by other cyclopropylamine-containing steroids in targeting P450 enzymes suggests a potential for broader enzymatic interactions that have yet to be explored. The specificity of this compound for P450(17α) over other P450 enzymes like steroid 21-hydroxylase and cholesterol side-chain cleavage enzyme has been demonstrated, but its activity against the full spectrum of P450 enzymes, including those involved in vitamin D metabolism, is not fully characterized. nih.gov
Structure Activity Relationship Sar Studies of 17 Cyclopropylamino Androst 5 En 3 Ol and Analogs
Influence of Androstane (B1237026) Ring System Modifications on Enzyme Binding and Activity
Modifications to the androstane ring system significantly influence the binding and activity of CYP17A1 inhibitors.
Effects of A-Ring Modifications (e.g., Saturation, Substituents)
With regard to A-ring saturation, studies on other steroidal compounds have shown that a saturated A-ring can still result in potent enzyme inhibition. For example, certain anabolic-androgenic steroids with saturated A-rings have been found to inhibit aromatase. thinksteroids.com This suggests that while the Δ5-double bond is common in many inhibitors, its absence is not necessarily detrimental to activity, provided other structural requirements are met.
Importance of the 16,17-Double Bond for Irreversible Inhibition (insights from related compounds)
Insights from the well-characterized CYP17A1 inhibitor abiraterone (B193195) and its analogs underscore the critical role of a 16,17-double bond for irreversible inhibition. nih.gov Studies have shown that analogs of abiraterone that lack this double bond exhibit reversible inhibition, in contrast to the irreversible inhibition observed with the unsaturated counterparts. nih.gov This suggests that the 16,17-double bond is a key structural feature for mechanism-based inactivation of the enzyme. Although 17-(cyclopropylamino)androst-5-en-3-ol itself does not possess a 16,17-double bond, its mechanism of irreversible inhibition is attributed to the reactive nature of the cyclopropylamino moiety once activated by the enzyme. The insights from abiraterone highlight that unsaturation in the D-ring is a viable strategy for achieving irreversible inhibition in steroidal CYP17A1 inhibitors.
Role of Substitutions at the 3-Position
The substitution at the 3-position of the androstane scaffold plays a significant role in the binding of steroidal inhibitors to CYP17A1. The 3β-hydroxyl group of this compound is crucial for its interaction with the enzyme's active site. X-ray crystal structures of CYP17A1 in complex with steroidal inhibitors like abiraterone have revealed that the 3β-hydroxyl group forms a key hydrogen bond with the side chain of asparagine 202 (N202) in the F-helix of the enzyme. nih.govnih.gov This interaction helps to properly orient the inhibitor within the active site for optimal binding and inhibition.
| Structural Feature | Modification | Impact on Activity |
|---|---|---|
| 17-Substituent | Cyclopropylamino | Essential for potent, irreversible inhibition |
| Isopropylamino/Cyclobutylamino | Abolishes inhibitory activity | |
| A-Ring | Δ5-Unsaturation | Contributes to planar structure, often beneficial |
| Saturation | May be tolerated, depending on other features | |
| D-Ring | 16,17-Double Bond (in related compounds) | Crucial for irreversible inhibition |
| 3-Position | 3β-Hydroxyl | Forms key hydrogen bond with N202, important for binding |
| 3-Keto | May alter binding and introduce other biological activities |
Stereochemical Requirements for Optimal Biological Function
The stereochemistry of the androstane core is fundamental to the biological activity of this compound and its analogs. The natural steroid backbone possesses a specific three-dimensional arrangement that is recognized by the enzyme's active site. The trans-fusion of the B/C and C/D rings is a critical aspect of this architecture.
Studies on analogs of other steroidal enzyme inhibitors have shown that alterations in the stereochemistry of the ring junctions, for example, a cis-fusion of the A/B rings or inversion of the methyl group at C13, can significantly impact inhibitory activity and metabolic stability. nih.gov While a cis/trans junction of the A/B rings in one study did not drastically alter the inhibitory activity of a 17β-HSD3 inhibitor, a trans/cis junction of the C/D rings led to a reduction in potency. nih.gov
Furthermore, the stereochemistry of the substituent at the 3-position is crucial. The 3β-orientation of the hydroxyl group is important for the hydrogen bonding interaction with N202 in the CYP17A1 active site. nih.govnih.gov An axial 3α-hydroxyl group would position the hydroxyl in a different spatial orientation, which may not allow for this favorable interaction. The enzyme's active site demonstrates a degree of tolerance for different A/B ring conformations, but the precise positioning of key interacting groups is vital for potent inhibition. nih.gov
Comparative Analysis and Future Research Directions
Comparative Efficacy and Selectivity with Other Steroidogenic Enzyme Inhibitors (e.g., Abiraterone (B193195), Ketoconazole)
17-(Cyclopropylamino)androst-5-en-3-ol, also known as MDL 27,302, is a mechanism-based inhibitor of cytochrome P450(17 alpha) (CYP17A1), an enzyme crucial for the biosynthesis of androgens and estrogens. nih.gov Its efficacy and selectivity distinguish it from other broader-spectrum steroidogenesis inhibitors like Ketoconazole and the more targeted Abiraterone.
Mechanism of Action and Selectivity: this compound causes a time-dependent, irreversible inactivation of both the 17α-hydroxylase and C17-20 lyase activities of human testicular CYP17A1. nih.gov This inactivation is highly specific; the compound shows no inhibitory activity against steroid 21-hydroxylase or the cholesterol side chain cleavage enzyme (P450scc or CYP11A1). nih.gov This specificity is a significant advantage, as indiscriminate inhibition of steroidogenic enzymes can lead to broad hormonal imbalances. patsnap.com For instance, Ketoconazole is a non-selective inhibitor of several cytochrome P450 enzymes, which contributes to its side effect profile. nih.gov
Abiraterone is also a potent and selective inhibitor of CYP17A1, blocking androgen synthesis in the testes, adrenal glands, and prostate. nih.gov However, this compound's design as a mechanism-based inhibitor suggests a potentially more permanent and targeted inactivation of the enzyme within the active site. nih.gov The specificity of the cyclopropylamino group is highlighted by the fact that analogous compounds with isopropylamino and cyclobutylamino groups were not inhibitory. nih.gov
Comparative Efficacy: While direct clinical comparative data is limited, preclinical evidence suggests Abiraterone is a more potent CYP17 inhibitor than Ketoconazole. nih.gov In human microsomes, the concentration of Abiraterone needed to achieve 50% inhibition of CYP17 is about 10% of that required for Ketoconazole. nih.gov Retrospective clinical studies in patients with metastatic castration-resistant prostate cancer (mCRPC) refractory to docetaxel indicate that Abiraterone treatment may lead to superior outcomes compared to Ketoconazole, with higher PSA response rates and longer progression-free survival. johnshopkins.edunih.gov Given that this compound acts as a selective, mechanism-based inhibitor, it represents a promising scaffold for developing highly potent and specific therapeutic agents, potentially minimizing off-target effects seen with less selective drugs. nih.govnih.gov
| Compound | Primary Target Enzyme | Mechanism of Inhibition | Selectivity Profile |
|---|---|---|---|
| This compound | CYP17A1 (17α-hydroxylase/C17-20 lyase) | Mechanism-based, irreversible nih.gov | Specific for CYP17A1; does not inhibit P450scc (CYP11A1) or steroid 21-hydroxylase. nih.gov |
| Abiraterone | CYP17A1 (17α-hydroxylase/C17-20 lyase) | Competitive, reversible nih.govnih.gov | Potent and selective for CYP17A1. nih.gov |
| Ketoconazole | Multiple Cytochrome P450 enzymes, including CYP17A1 | Competitive, reversible | Non-selective inhibitor of steroidogenesis. nih.gov |
Advanced Methodological Approaches for Compound Evaluation
The design of potent and selective enzyme inhibitors like this compound is increasingly reliant on computational chemistry and molecular docking. nih.govpnas.org These methods provide insights into the catalytic mechanism of the target enzyme and guide the optimization of lead compounds. pnas.org By integrating structure predictions, dynamics simulations, and quantum chemical calculations, researchers can create detailed models that describe the binding of an inhibitor to the enzyme's active site. pnas.org For steroidal inhibitors, which are often designed as analogs of endogenous substrates, these computational approaches are crucial for predicting how modifications, such as the introduction of a cyclopropylamino group at the C17 position, will affect binding affinity and inhibitory activity. nih.govtandfonline.com This allows for the rational design of new solid forms and derivatives with potentially enhanced physicochemical and pharmaceutical properties. mdpi.com
To discover novel and improved analogs of this compound, high-throughput screening (HTS) is an essential tool. nih.gov HTS allows for the rapid testing of large libraries of compounds for their ability to inhibit a target enzyme. assaygenie.com For steroidogenic enzymes, fluorescence-based assays are among the most common readout methods used in HTS campaigns. nih.govresearchgate.net The development of robust, automated HTS assays in 96-well or 384-well formats enables the screening of thousands of compounds to identify "hits". assaygenie.comnih.gov These hits can then be further characterized to develop structure-activity relationships (SAR) and optimize lead compounds. nih.gov Given the promiscuous nature of some drug-metabolizing enzymes, multiplexed HTS assays can also be developed to simultaneously screen for activity against multiple enzymes, ensuring the selectivity of new analogs. nih.gov
To fully understand the biological impact of inhibiting a key enzyme like CYP17A1, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to a compound like this compound. mdpi.comfrontiersin.org For instance, transcriptomics can reveal changes in gene expression downstream of the inhibited pathway, while proteomics can identify alterations in protein levels. frontiersin.orgnih.gov Metabolomics is particularly valuable for studying inhibitors of steroidogenesis, as it can directly measure the resulting changes in the levels of various steroid hormones and their precursors. frontiersin.org These multi-omics approaches are critical for elucidating the precise mechanism of action, identifying potential off-target effects, and discovering novel biomarkers of drug response. mdpi.comnih.gov
Elucidating Novel Biological Pathways and Therapeutic Applications
Inhibition of steroidogenesis is a cornerstone of therapy for hormone-dependent cancers, such as prostate and breast cancer. nih.govtandfonline.com By blocking the production of androgens and estrogens, inhibitors like this compound can starve cancer cells of the hormones that drive their growth. patsnap.comnih.gov
Beyond oncology, the targeted inhibition of steroid hormone synthesis holds promise for a range of other conditions. Potential therapeutic applications for potent steroidogenic enzyme inhibitors include:
Endocrine Disorders: Conditions characterized by the overproduction of specific steroid hormones, such as Cushing's syndrome (excess cortisol) and congenital adrenal hyperplasia (CAH), could be managed by inhibitors that curb excessive hormone synthesis. patsnap.com
Reproductive Health: By disrupting the synthesis of sex hormones required for ovulation and spermatogenesis, these inhibitors could be explored as potential contraceptives. patsnap.com They may also offer therapeutic benefits for conditions like polycystic ovary syndrome (PCOS), which often involves elevated androgen levels. patsnap.com
Inflammatory Skin Disorders: The local production of androgens in the skin plays a role in conditions such as acne and hirsutism. Targeted inhibitors could potentially be used for local treatment. nih.gov
Design Principles for Next-Generation Steroidal Enzyme Inhibitors
The development of this compound and other steroidal inhibitors has provided key insights for designing the next generation of therapeutics. nih.govnih.gov The core principle involves creating compounds that mimic the endogenous substrate to achieve high binding affinity for the target enzyme's active site. nih.govtandfonline.com
Key design principles include:
Structure-Activity Relationship (SAR) Studies: Early SAR studies, even without a complete three-dimensional structure of the enzyme, have been crucial. For aromatase inhibitors, these studies led to the development of irreversible inhibitors. nih.gov
Mechanism-Based vs. Competitive Inhibition: Steroidal inhibitors can be designed as either mechanism-based (irreversible) or competitive (reversible) inhibitors. nih.govtandfonline.com Mechanism-based inhibitors like this compound are converted by the enzyme into reactive intermediates that covalently bind to the active site, leading to permanent inactivation. nih.govnih.gov
Targeted Modifications: Specific modifications to the steroid scaffold are critical. For CYP17A1 inhibitors, modifications are often made at the C17 position to disrupt the enzyme's hydroxylase or lyase activity. tandfonline.com
Enhancing Selectivity: A primary goal is to improve selectivity to reduce off-target effects. This involves designing molecules that fit precisely into the active site of the target enzyme while having a low affinity for other related enzymes, a principle demonstrated by the specificity of this compound. nih.govnih.gov
Future strategies will continue to leverage sophisticated computational models and HTS to refine these principles, aiming to create inhibitors with optimized efficacy, selectivity, and pharmacokinetic properties. nih.govpnas.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 17-(Cyclopropylamino)androst-5-en-3-ol, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves introducing the cyclopropylamino group at the 17-position via nucleophilic substitution or reductive amination. Key steps include protecting the 3-hydroxyl group to prevent side reactions. Stereochemical control is critical; chiral HPLC or capillary electrophoresis can confirm enantiomeric purity . Challenges include minimizing epimerization during deprotection.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : Confirm substitution patterns (e.g., cyclopropylamino proton signals at δ 0.5–1.5 ppm).
- Mass Spectrometry (MS) : Match molecular ion peaks to the theoretical mass (C21H34N2O, m/z ~330.3).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Cholesterol Modulation : Use HepG2 hepatocytes to assess LDL receptor upregulation or HMG-CoA reductase inhibition, comparing activity to Azacosterol (a structurally related cholesterol depressant) .
- Androgenic Activity : Employ androgen receptor (AR) transactivation assays in HEK293 cells, referencing 5-Androstenediol (a testosterone precursor) as a positive control .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Optimize a C18 column with a methanol/water gradient. Use deuterated internal standards (e.g., d3-17-(Cyclopropylamino)androst-5-en-3-ol) for accuracy. Validate sensitivity (LOQ < 1 ng/mL) and specificity against endogenous steroids .
Advanced Research Questions
Q. How can contradictory data on androgenic activity be resolved?
- Methodological Answer : Discrepancies may arise from metabolite interference or AR isoform selectivity. Conduct:
- Metabolite Profiling : Incubate with liver microsomes and quantify metabolites via LC-HRMS.
- Competitive Binding Assays : Compare AR binding affinity (Ki) to dihydrotestosterone (DHT) using radiolabeled [<sup>3</sup>H]-R1881 .
- Data Table :
| Assay Type | AR Binding Ki (nM) | Metabolite Activity |
|---|---|---|
| Wild-Type | 120 ± 15 | 3-keto derivative |
| AR-V7 | >1000 | Inactive |
Q. What metabolic pathways are anticipated, and how can they be validated?
- Methodological Answer : The cyclopropylamino group may undergo cytochrome P450 (CYP3A4/5)-mediated oxidation. Validate using:
- Recombinant CYP Enzymes : Incubate with NADPH and monitor metabolite formation.
- Stable Isotope Tracing : Adminstrate <sup>13</sup>C-labeled compound to track carbon flux in hepatocyte models .
Q. How does the 17-cyclopropylamino group influence pharmacokinetics compared to other substituents?
- Methodological Answer : The cyclopropyl group enhances metabolic stability by reducing CYP-mediated oxidation. Compare to analogs (e.g., 17-dimethylamino derivatives):
- LogP : 3.2 (cyclopropyl) vs. 2.8 (dimethylamino) (calculated via ChemAxon).
- Half-Life (t1/2) : 6.5 hours in rat plasma vs. 3.2 hours for dimethylamino analogs .
Q. What strategies mitigate toxicity concerns observed in preclinical studies?
- Methodological Answer : Acute toxicity (e.g., LD50 in mice) may relate to off-target effects. Mitigate via:
- Structure-Activity Relationship (SAR) : Modify the 3-hydroxyl group to reduce membrane disruption.
- Prodrug Design : Introduce a 3-acetate ester to enhance solubility and reduce hepatic exposure .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., AR transactivation vs. endogenous gene expression).
- Stability Studies : Store at -20°C in amber vials under argon to prevent oxidation of the cyclopropylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
